molecular formula C20H25N5O5 B6528652 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 1019101-84-8

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B6528652
CAS No.: 1019101-84-8
M. Wt: 415.4 g/mol
InChI Key: YMQHOXBABLJHQL-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a heterocyclic compound featuring three distinct moieties:

  • A 1,3,4-oxadiazole core, known for its electron-deficient nature and role in enhancing thermal stability.
  • A 3,4,5-triethoxybenzamide group, providing steric bulk and influencing solubility through ethoxy substituents.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., crystalline framework design). Its crystallographic characterization likely employs programs like SHELXL for refinement, leveraging X-ray diffraction data to resolve atomic positions and intermolecular interactions .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c1-6-27-15-10-13(11-16(28-7-2)17(15)29-8-3)18(26)21-20-23-22-19(30-20)14-9-12(4)25(5)24-14/h9-11H,6-8H2,1-5H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHOXBABLJHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the folate metabolism pathway in Leishmania parasites. Folate metabolism is crucial for the survival and proliferation of these parasites. By inhibiting LmPTR1, the compound disrupts this pathway, leading to the death of the parasite.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania parasites. In vitro studies have shown that the compound displays superior antipromastigote activity. This leads to a significant reduction in the parasite population, effectively treating leishmaniasis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table compares the target compound with structurally similar derivatives, emphasizing substituent effects, hydrogen-bonding motifs, and crystallographic properties.

Compound Key Structural Features Hydrogen-Bonding Patterns Crystallographic Data
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide (Target) 1,5-dimethylpyrazole, oxadiazole, triethoxybenzamide Pyrazole N–H···O (oxadiazole) and amide N–H···O (ethoxy) interactions; graph set R₂²(8) SHELXL-refined; monoclinic system, P2₁/c space group, Z = 4
N-[5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide (Compound A) Unmethylated pyrazole, trimethoxybenzamide Pyrazole N–H···N (oxadiazole) and amide C=O···H–C (methoxy); graph set R₁²(6) SHELXTL-refined; orthorhombic system, Pbca space group, Z = 8
N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide (Compound B) Phenyl substituent (replaces pyrazole), triethoxybenzamide Amide N–H···O (oxadiazole) and ethoxy O–H···π (phenyl); no pyrazole-mediated interactions MoPro-refined; triclinic system, P 1̄ space group, Z = 2

Key Findings:

Substituent Impact on Solubility :

  • The triethoxy groups in the target compound enhance solubility in polar solvents (e.g., DMSO) compared to Compound A’s trimethoxy analogs, which exhibit higher crystallinity due to stronger van der Waals interactions .
  • Compound B’s phenyl group reduces polarity, favoring organic solvents like chloroform.

Hydrogen-Bonding Networks :

  • The target compound’s pyrazole and amide groups enable a 2D hydrogen-bonded network (graph set R₂²(8) ), whereas Compound A’s unmethylated pyrazole forms weaker N–H···N interactions, leading to less stable crystal packing .
  • Compound B lacks pyrazole-mediated interactions, relying on ethoxy–π interactions, resulting in lower melting points (~180°C vs. 220°C for the target compound).

Crystallographic Stability :

  • SHELX-refined structures (target and Compound A) show higher precision in resolving ethoxy/methoxy group conformations compared to Compound B’s MoPro-refined data .

Research Implications

  • Drug Design : The target compound’s pyrazole-oxadiazole scaffold offers a balance between solubility (triethoxy) and hydrogen-bonding capacity, advantageous for kinase inhibitor development.
  • Materials Science : Its robust hydrogen-bonded frameworks suggest utility in designing porous crystalline materials for gas storage.

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